Navigating the Synthesis and Potential of Fluoro-Substituted Benzoxazepinones: A Technical Guide
Navigating the Synthesis and Potential of Fluoro-Substituted Benzoxazepinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Foreword: The landscape of medicinal chemistry is in constant evolution, with the quest for novel scaffolds that offer improved pharmacological profiles driving significant research efforts. Among the myriad of heterocyclic systems, the 1,4-benzoxazepin-5-one core has emerged as a privileged structure in the design of biologically active molecules. The introduction of a fluorine atom to this scaffold, specifically at the 8-position to yield 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one, presents an intriguing yet sparsely documented modification. This technical guide aims to provide a comprehensive overview of this specific compound and the broader class of fluoro-substituted benzoxazepinones. Due to the limited availability of public data on the exact 8-fluoro isomer, this guide will draw upon established synthetic methodologies and structure-activity relationships from closely related analogues to provide a predictive and insightful resource for researchers in the field.
Core Compound Identification and Physicochemical Profile
As of the latest literature review, a specific CAS Registry Number for 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one has not been prominently indexed in major chemical databases. This suggests its status as either a novel compound or a research intermediate that has not been widely commercialized. However, based on its chemical structure, we can predict its key identifiers and properties.
Table 1: Predicted Identifiers and Physicochemical Properties
| Identifier/Property | Predicted Value/Representation |
| IUPAC Name | 8-fluoro-2,3-dihydro-1,4-benzoxazepin-5(4H)-one |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.16 g/mol |
| SMILES | O=C1NC2=CC=C(F)C=C2OCC1 |
| InChI | InChI=1S/C9H8FNO2/c10-6-2-3-8-7(4-6)13-5-1-11-9(8)12/h2-4H,1,5H2,(H,11,12) |
| Predicted LogP | 1.2 - 1.8 |
| Predicted pKa | Amide N-H: ~17-18 |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Strategic Synthesis of the Fluoro-Benzoxazepinone Scaffold
The synthesis of the 1,4-benzoxazepin-5-one core, particularly with fluorine substitution on the benzene ring, can be approached through several strategic routes. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern. A prevalent and effective method involves the intramolecular cyclization of an appropriately substituted N-(2-hydroxyphenyl)acetamide derivative.
A noteworthy approach for the synthesis of related fluoro-benzoxazepinones has been described by Meiresonne et al. (2015), which explores the nucleophilic vinylic substitution of gem-difluoroenamides[1]. While this specific paper focuses on 2-fluoro substitution, the underlying principles of intramolecular cyclization remain relevant.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one involves the disconnection of the amide bond, leading back to a 2-(2-amino-4-fluorophenoxy)acetic acid derivative. This intermediate can be further disconnected to 2-amino-4-fluorophenol and a suitable two-carbon electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol
This protocol is a generalized procedure based on established methods for analogous compounds. Optimization of reaction conditions, including solvent, base, and temperature, would be necessary for this specific substrate.
Step 1: N-acylation of 2-Amino-4-fluorophenol
-
To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide.
Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)
-
Dissolve the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, for instance, potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, with caution).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one.
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom. - Singlets or coupled signals for the methylene protons of the oxazepine ring. - A broad singlet for the amide N-H proton. |
| ¹³C NMR | - Aromatic carbons showing characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. - Carbonyl carbon signal around 165-175 ppm. - Aliphatic carbon signals for the two methylene groups. |
| ¹⁹F NMR | - A singlet or multiplet in the typical aryl fluoride region. |
| Mass Spec (HRMS) | - Accurate mass measurement confirming the elemental composition of C₉H₈FNO₂. |
| IR Spectroscopy | - N-H stretching vibration around 3200-3400 cm⁻¹. - C=O (amide) stretching vibration around 1650-1680 cm⁻¹. - C-F stretching vibration around 1100-1300 cm⁻¹. |
Potential Applications in Drug Discovery
The 1,4-benzoxazepine scaffold is a component of various biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
Numerous patents describe the utility of benzoxazepine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways[2][3][4]. Other substituted benzoxazepinones have been investigated as H1-antihistamines[5]. The specific 8-fluoro substitution pattern could offer a unique pharmacological profile, potentially enhancing selectivity or potency for a particular biological target.
Caption: Potential applications and the influence of fluorine.
Conclusion and Future Directions
While 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one is not a widely characterized compound, its structural features and the established biological importance of the fluoro-benzoxazepinone scaffold make it a compelling target for further investigation. The synthetic strategies outlined in this guide provide a solid foundation for its preparation. Future research should focus on the definitive synthesis and full spectroscopic characterization of this molecule, followed by its evaluation in a battery of biological assays to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the expanding knowledge base of fluorinated heterocyclic compounds in medicinal chemistry.
References
-
Meiresonne, T., Verniest, G., De Kimpe, N., & Mangelinckx, S. (2015). Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides. The Journal of Organic Chemistry, 80(10), 5111–5124. [Link]
- Staben, S. T., et al. (Assignee: Genentech Inc). (2016). Benzoxazepin oxazolidinone compounds and methods of use. U.S.
- Blaquiere, N., et al. (Assignee: Genentech Inc). (2013). Benzoxazepin PI3K inhibitor compounds and methods of use. U.S.
- Blaquiere, N., et al. (Assignee: Genentech Inc). (2017). Benzoxazepin PI3K inhibitor compounds and methods of use. U.S.
-
Cale Jr., A. D., & Welstead Jr., W. J. (1989). Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. Journal of Medicinal Chemistry, 32(9), 2178–2186. [Link]
- Staben, S. T., et al. (Assignee: Genentech Inc). (2017). Benzoxazepin oxazolidinone compounds and methods of use.
- Staben, S. T., et al. (Assignee: Genentech Inc). (2017). Benzoxazepin oxazolidinone compounds and methods of use.
Sources
- 1. Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazepin oxazolidinone compounds and methods of use - Patent US-9643980-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoxazepin PI3K inhibitor compounds and methods of use - Patent US-8586574-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoxazepin PI3K inhibitor compounds and methods of use - Patent US-9546178-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
